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molecular formula C6H9ClN2O B2562935 5-Amino-1-methylpyridin-2(1H)-one hydrochloride CAS No. 1137721-06-2; 51677-09-9

5-Amino-1-methylpyridin-2(1H)-one hydrochloride

Cat. No. B2562935
M. Wt: 160.6
InChI Key: BHWRDMPNTASXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178557B2

Procedure details

To a stirred solution of tert-butyl 1-methyl-6-oxo-1,6-dihydropyridin-3-ylcarbamate (1.20 g, 5.35 mmol) in dioxane (15 mL) at RT was added HCl (4M in dioxane, 5.35 mL, 21.4 mmol). The reaction mixture was heated at 70° C. for 9 h, cooled to RT and filtered to give the title compound.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
5.35 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[CH:5][C:4]([NH:9]C(=O)OC(C)(C)C)=[CH:3]1.[ClH:17]>O1CCOCC1>[ClH:17].[NH2:9][C:4]1[CH:5]=[CH:6][C:7](=[O:8])[N:2]([CH3:1])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CN1C=C(C=CC1=O)NC(OC(C)(C)C)=O
Name
Quantity
5.35 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
Cl.NC=1C=CC(N(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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